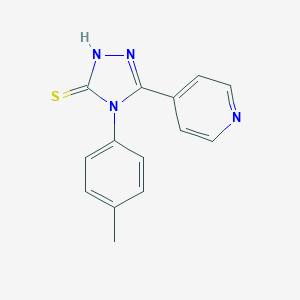

4-(4-methylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol

Vue d'ensemble

Description

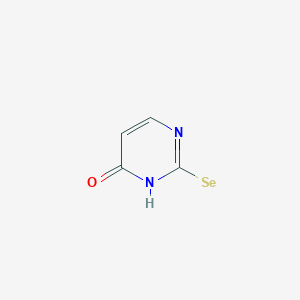

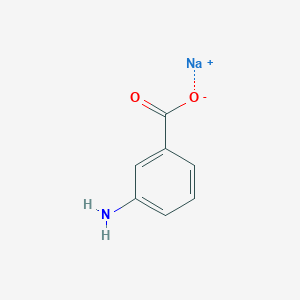

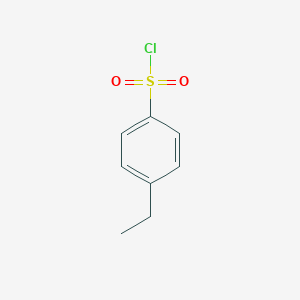

The compound "4-(4-methylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol" is a derivative of the 1,2,4-triazole class, which is known for its diverse range of biological activities and applications in coordination chemistry. The structure of this compound includes a triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms, substituted with a pyridine ring and a methylphenyl group. This class of compounds has been extensively studied due to their potential pharmacological properties and their ability to form complexes with various metals .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the reaction of thiosemicarbazides with various reagents to form the triazole ring. For instance, the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide afforded a related 1,2,4-triazole-3-thione, which could be further modified to obtain different derivatives . Another example includes the synthesis of a triazole derivative by reacting diphenylphosphazoanilide with N-acetyl-N'-(2-pyridoyl)hydrazine . These methods demonstrate the versatility in synthesizing 1,2,4-triazole derivatives, which could be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, a related compound crystallizes in the monoclinic space group with specific cell parameters, indicating a non-coplanar arrangement of the triazole, pyridine, and benzene rings . Such structural information is crucial for understanding the reactivity and potential binding modes of the compound when forming complexes or interacting with biological targets.

Chemical Reactions Analysis

1,2,4-Triazole derivatives can participate in various chemical reactions, including coordination with metal ions to form complexes. The chelating properties of these compounds have been explored, with studies showing that they can coordinate to metal centers via nitrogen atoms on the triazole and pyridine rings, forming distorted octahedral geometries around the metal ions . These coordination properties are significant for the development of metal-based drugs and materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and density, are influenced by their molecular structure. Spectroscopic techniques like IR, NMR, and UV-Visible spectroscopy are commonly used to characterize these compounds . Quantum chemical computations, including density functional theory (DFT) calculations, provide insights into vibrational frequencies, molecular orbitals, and electrostatic potential, which are essential for predicting reactivity and interactions with other molecules . Additionally, the antifungal and antimicrobial activities of some derivatives have been evaluated, indicating their potential as therapeutic agents .

Applications De Recherche Scientifique

1. Antileishmanial and Antimalarial Applications

- Summary of Application : Pyrazole-bearing compounds, which are structurally similar to the compound you mentioned, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

- Methods of Application : Some hydrazine-coupled pyrazoles were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

- Results or Outcomes : The result revealed that compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

2. Laser Applications

- Summary of Application : Semiorganic single crystals of (4-methylphenyl)methanaminium bromide hemihydrate (4MMBH), which is structurally similar to the compound you mentioned, have been grown for laser applications .

- Methods of Application : The 4MMBH crystal was grown by reacting 4-methylbenzylamine (4MLBA) and hydrobromic acid in deionized water (1:1 molar ratio) . Hydrobromic acid donates H+ cation to NH2 group of 4MLBA and protonates it .

- Results or Outcomes : The lower cut off wavelength of 4MMBH was found to be 260 nm and the crystal is transparent from 260 to 1100 nm . The third order nonlinear susceptibility χ(3) value is found to be 3.15758 × 10−5 esu and this is due to the inter and intramolecular interactions of hydrogen bond present in the crystal .

3. Designer Drugs

- Summary of Application : 4-Methylmethcathinone, also referred to as Mephedrone, is a β-ketoamphetamine that falls under the category of synthetic cathinones . These synthetic cathinones are a new type of designer drugs that have gained recognition due to their ability to induce hallucinations and stimulate the mind, making them prone to misuse .

- Methods of Application : Mephedrone (4-MMC) possesses distinct chemical and physical properties that contribute to its unique characteristics . Chemically, it is classified as a substituted cathinone and shares structural similarities with amphetamines .

- Results or Outcomes : Mephedrone (4-MMC) demonstrates solubility in water and other polar solvents, facilitating its dissolution for various applications . The melting points for hydrochloride and hydrobromide were determined by melting point experiment and gave sharp melting points at 251.18 °C and 205.25 °C, respectively .

4. Antileishmanial and Antimalarial Applications

- Summary of Application : Some hydrazine-coupled pyrazole derivatives, which are structurally similar to the compound you mentioned, were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

- Methods of Application : The result revealed that compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim was acquired from the Protein Data Bank (PDB ID:2bfm), justified the better antileishmanial activity of compound 13 .

- Results or Outcomes : The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

5. Designer Drugs

- Summary of Application : 4-Methylmethcathinone, also referred to as Mephedrone, is a β-ketoamphetamine that falls under the category of synthetic cathinones . These synthetic cathinones are a new type of designer drugs that have gained recognition due to their ability to induce hallucinations and stimulate the mind, making them prone to misuse .

- Methods of Application : Mephedrone (4-MMC) possesses distinct chemical and physical properties that contribute to its unique characteristics . Chemically, it is classified as a substituted cathinone and shares structural similarities with amphetamines .

- Results or Outcomes : Mephedrone (4-MMC) demonstrates solubility in water and other polar solvents, facilitating its dissolution for various applications . The melting points for hydrochloride and hydrobromide were determined by melting point experiment and gave sharp melting points at 251.18 °C and 205.25 °C, respectively .

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards, and determining how to handle it safely.

Orientations Futures

This would involve speculating on potential future research directions, such as new reactions that the compound could undergo, new applications for the compound, or new methods for synthesizing it.

Propriétés

IUPAC Name |

4-(4-methylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4S/c1-10-2-4-12(5-3-10)18-13(16-17-14(18)19)11-6-8-15-9-7-11/h2-9H,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRYIEKQCFTPFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354138 | |

| Record name | 4-(4-Methylphenyl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-methylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

16629-43-9 | |

| Record name | 4-(4-Methylphenyl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z,4E,6E,8E,10E,12E,14E)-2-[(1E,3E,5E,7E)-12-hydroxy-4,8,12-trimethyltrideca-1,3,5,7-tetraenyl]-7,11,15,19-tetramethylicosa-2,4,6,8,10,12,14,18-octaenal](/img/structure/B97472.png)

![Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B97478.png)